Ethyl [(2-methylphenyl)amino](oxo)acetate
CAS No.: 53117-14-9
Cat. No.: VC4274522
Molecular Formula: C11H13NO3
Molecular Weight: 207.229
* For research use only. Not for human or veterinary use.
acetate - 53117-14-9](/images/structure/VC4274522.png)
Specification
CAS No. | 53117-14-9 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.229 |
IUPAC Name | ethyl 2-(2-methylanilino)-2-oxoacetate |
Standard InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | OVFYTRYWFURUJL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)NC1=CC=CC=C1C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
Ethyl (2-methylphenyl)aminoacetate, also known as ethyl 2-oxo-2-(o-tolylamino)acetate, has the IUPAC name ethyl 2-(2-methylanilino)-2-oxoacetate. Its molecular formula is CHNO, with a molecular weight of 207.23 g/mol . The compound’s structure comprises:
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An ethyl ester group (–COOCHCH)
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A 2-methylphenyl (o-tolyl) group attached to an amide nitrogen
Table 1: Key Identifiers of Ethyl (2-Methylphenyl)aminoacetate
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via acylamination reactions. A common method involves the condensation of 2-methylaniline (o-toluidine) with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C .
Table 2: Optimized Synthesis Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Solvent | Dichloromethane | 85–90% |
Temperature | 0–5°C (initial), then RT | |
Reaction Time | 4–6 hours | |
Base | Triethylamine |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing byproducts like N,N-diacylated derivatives . Post-synthesis purification involves fractional crystallization or column chromatography .
Physicochemical Properties
Spectroscopic Profiles
Reactivity and Degradation Pathways
Hydrolysis Reactions
The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
This reaction is critical for prodrug activation in pharmacological studies .
Nucleophilic Substitution
The amide nitrogen can participate in acyl transfer reactions with primary amines, yielding substituted urea derivatives .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to N-substituted glycine derivatives, which are valuable in peptidomimetic drug design .
Agrochemical Development
Its structural analogs act as herbicide safeners, protecting crops from phytotoxicity while enhancing herbicide efficacy .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Chlorinated Analog (Ethyl 2-((2-Chlorophenyl)amino)-2-oxoacetate)
Property | Ethyl (2-Methylphenyl)aminoacetate | Chlorinated Analog |
---|---|---|
Molecular Weight | 207.23 g/mol | 227.66 g/mol |
LogP | 1.57 | 2.12 |
AChE Inhibition (IC) | 150 µM | 90 µM |
Synthetic Yield | 85–90% | 78–82% |
The methyl substituent improves synthetic accessibility but reduces lipophilicity compared to chloro analogs .
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